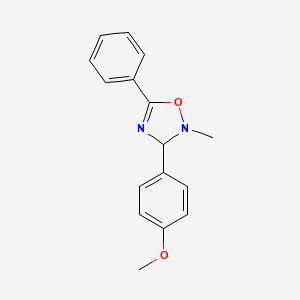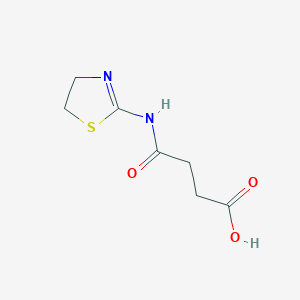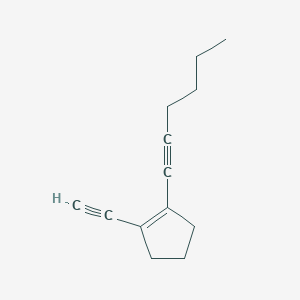
Cyclopentene, 1-ethynyl-2-(1-hexynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentene, 1-ethynyl-2-(1-hexynyl)- is an organic compound with a unique structure that combines a cyclopentene ring with ethynyl and hexynyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 1-ethynyl-2-(1-hexynyl)- typically involves the reaction of cyclopentene with ethynyl and hexynyl groups under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and copper co-catalyst in the presence of a base such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts, solvents, and reaction parameters is crucial to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentene, 1-ethynyl-2-(1-hexynyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl and hexynyl groups to alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where the ethynyl or hexynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing ethynyl and hexynyl groups.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Cyclopentene, 1-ethynyl-2-(1-hexynyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Cyclopentene, 1-ethynyl-2-(1-hexynyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl and hexynyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethynylcyclopentene: A similar compound with an ethynyl group attached to the cyclopentene ring.
Cyclopentene, 1-hexyl-: Another related compound with a hexyl group instead of a hexynyl group.
Uniqueness
Cyclopentene, 1-ethynyl-2-(1-hexynyl)- is unique due to the presence of both ethynyl and hexynyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
210829-14-4 |
|---|---|
Molekularformel |
C13H16 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
1-ethynyl-2-hex-1-ynylcyclopentene |
InChI |
InChI=1S/C13H16/c1-3-5-6-7-9-13-11-8-10-12(13)4-2/h2H,3,5-6,8,10-11H2,1H3 |
InChI-Schlüssel |
CZHSDQPRHGBXGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC1=C(CCC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


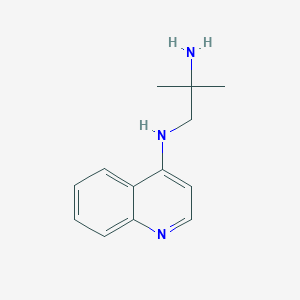
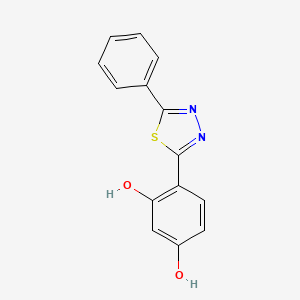
![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
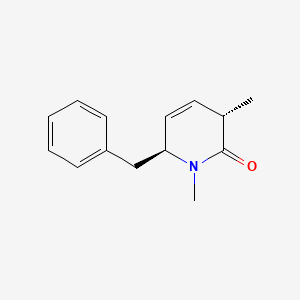

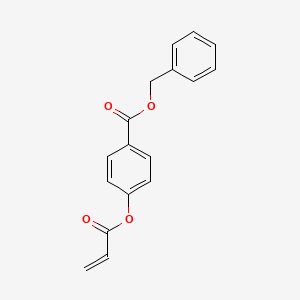
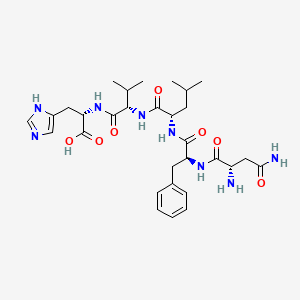
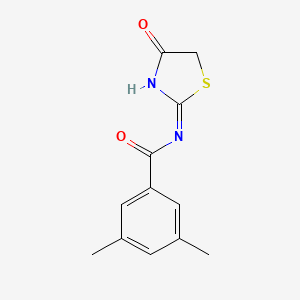
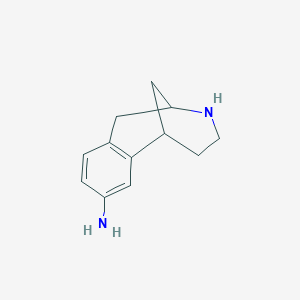
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)


